N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, also known as MP-10, is a novel synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Antagonism and Therapeutic Potential : A study by Lan et al. (1999) found that certain pyrazole derivatives, closely related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, act as potent and selective antagonists for the brain cannabinoid receptor (CB1). These compounds may have therapeutic potential in mitigating the harmful effects of cannabinoids and cannabimimetic agents. The structural requirements for effective CB1 antagonism were identified, which included specific substituents on the pyrazole ring (Lan et al., 1999).
Molecular Interaction and Pharmacological Probes : Another study by Shim et al. (2002) explored the molecular interaction of a similar antagonist with the CB1 receptor. The study employed conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. This research aids in understanding receptor binding and can help in the development of pharmacological probes (Shim et al., 2002).
Antimycobacterial Activity : Gezginci et al. (1998) investigated the antimycobacterial activity of compounds structurally related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide. These compounds, particularly those with isosteric substitutions, showed potential against Mycobacterium tuberculosis. The study suggests a role for such compounds in developing new treatments for tuberculosis (Gezginci et al., 1998).
In Vivo Binding to Mouse Brain CB1 Receptors : Gatley et al. (1996) investigated the binding of an iodine-labeled analog of this compound to cannabinoid CB1 receptors in the mouse brain. This study has implications for understanding the in vivo behavior of CB1 receptor ligands, which can be crucial for developing drugs targeting these receptors (Gatley et al., 1996).
Inverse Agonism at Cannabinoid CB1 Receptor : Hurst et al. (2006) studied biarylpyrazoles, similar to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, and their action as inverse agonists/antagonists at the cannabinoid CB1 receptor. Their findings suggest the importance of specific interactions with the receptor, which could guide the design of new therapeutic agents (Hurst et al., 2006).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(17-16-10)18-7-5-11(6-8-18)15-13(19)14(2,3)4/h9,11H,5-8H2,1-4H3,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBFFSJFTPEKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.